JNK1/JNK2 Isoform Selectivity Enabled by the 2-(tert-Butylamino)pyrimidine Core in CC-90001
In the clinical candidate CC-90001, the 2-(tert-butylamino)pyrimidine scaffold is a critical component for achieving a 12.9-fold selectivity for inhibiting JNK1 over JNK2 in a cell-based assay [1]. This selectivity bias is a key differentiator from earlier clinical JNK inhibitors like tanzisertib (CC-930), which did not feature this core and demonstrated less JNK1 bias [2]. The quantitative data for CC-90001 is presented as the IC₅₀ for JNK1 inhibition versus JNK2 inhibition.
| Evidence Dimension | JNK1 vs. JNK2 Selectivity (Fold) |
|---|---|
| Target Compound Data | IC₅₀(JNK1) = 11 nM; IC₅₀(JNK2) = 31 nM [1] |
| Comparator Or Baseline | JNK2 within the same assay (for CC-90001); Baseline selectivity of tanzisertib is qualitatively lower [2] |
| Quantified Difference | 12.9-fold more potent against JNK1 than JNK2 |
| Conditions | Cell-based model using JNK1 and JNK2 knockout fibroblasts [1] |
Why This Matters
This quantifiable selectivity is a primary driver for the clinical development of CC-90001, indicating that the 2-(tert-butylamino)pyrimidine core is essential for achieving a therapeutically relevant JNK1 bias, a property not present in simpler 2-aminopyrimidine analogs.
- [1] InvivoChem. (n.d.). CC-90001 (CC90001; CC 90001) Product Datasheet. View Source
- [2] Nagy, M. A., et al. (2021). Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001. Journal of Medicinal Chemistry, 64(24), 18193–18208. View Source
